Abiraterone

CYP17A1 inhibition Androgen biosynthesis Prostate cancer

Abiraterone (CAS 154229-19-3) is the only FDA-approved CYP17A1 inhibitor, offering a defined 1.7-fold selectivity for 17α-hydroxylase over 17,20-lyase and a well-characterized steroidogenic fingerprint (293-fold progesterone increase). Its 3.6-fold lower Ki vs. ketoconazole makes it the essential benchmark for novel CYP17A1 inhibitor screening. With >98% purity and high selectivity over aromatase, 5α-reductase, and CYP3A4, it ensures off-target-free dissection of androgen biosynthesis. Ideal for preclinical prostate cancer research and assay standardization.

Molecular Formula C24H31NO
Molecular Weight 349.5 g/mol
CAS No. 154229-19-3
Cat. No. B193195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone
CAS154229-19-3
Synonyms17-(3-pyridyl)androsta-5,16-dien-3beta-ol
abiraterone
CB 7598
CB-7598
CB7598
Molecular FormulaC24H31NO
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
InChIInChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1
InChIKeyGZOSMCIZMLWJML-VJLLXTKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone (CAS 154229-19-3): A Validated, Potent CYP17A1 Inhibitor for Androgen Biosynthesis Suppression


Abiraterone (CAS 154229-19-3) is a potent, irreversible steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities critical for androgen biosynthesis [1]. As the active metabolite of the prodrug abiraterone acetate, abiraterone is the first and only CYP17A1 inhibitor to receive FDA approval, establishing it as a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) [1]. Its mechanism of action involves direct coordination with the heme iron in the CYP17A1 active site, leading to sustained suppression of both gonadal and extragonadal androgen production [1]. In preclinical profiling, abiraterone exhibits a high binding affinity (Kd < 100 nM) for CYP17A1 and demonstrates robust selectivity over aromatase and 5α-reductase (IC50s > 20 µM and > 50 µM, respectively) [2][3].

Why Abiraterone Cannot Be Simply Substituted: Differentiating Potency, Selectivity, and Steroidogenic Fingerprint Among CYP17A1 Inhibitors


The class of CYP17A1 inhibitors is not functionally interchangeable due to substantial variation in key pharmacological parameters that directly impact clinical utility. These include absolute inhibitory potency for the 17α-hydroxylase and 17,20-lyase reactions, hydroxylase versus lyase selectivity ratio, and the resultant steroidogenic fingerprint (e.g., accumulation of mineralocorticoid precursors, suppression of cortisol) [1]. For instance, nonsteroidal inhibitors like orteronel and seviteronel are often positioned as lyase-selective alternatives, yet their absolute potency and in vivo effects differ markedly from abiraterone [2]. Similarly, older inhibitors like ketoconazole suffer from weak, non-specific CYP inhibition, requiring high doses and leading to limited clinical effectiveness [3]. Furthermore, formulation differences can drastically alter oral bioavailability; the originator abiraterone acetate formulation exhibits poor and highly variable absorption, a limitation that has been addressed by newer fine-particle formulations [4]. Therefore, a procurement decision based on the molecular target alone (CYP17A1) without considering these quantified differences risks selecting a compound with inferior potency, an unintended steroidogenic imbalance, or suboptimal pharmacokinetic performance.

Quantitative Differentiation of Abiraterone: Head-to-Head Evidence for Potency, Selectivity, and Formulation Advantage


Potency vs. Ketoconazole: Superior CYP17A1 Inhibition by 10- to 30-Fold

Abiraterone demonstrates a 10- to 30-fold greater inhibitory potency for CYP17A1 compared to ketoconazole, an older, non-selective antifungal repurposed for prostate cancer [1]. In a direct enzyme inhibition study using human CYP17A1 in yeast microsomes, the Ki for abiraterone was determined to be 27 nM, whereas ketoconazole required a much higher inhibitor concentration (1000 nM) to achieve a Ki of 98 nM [2]. This translates to a significantly lower effective concentration for abiraterone in a cellular context; for instance, inhibitory concentrations for 17α-hydroxylase and 17,20-lyase are reported as 4 nM and 2.9 nM for abiraterone, compared to 65 nM and 26 nM for ketoconazole, respectively [1].

CYP17A1 inhibition Androgen biosynthesis Prostate cancer

Hydroxylase vs. Lyase Selectivity: Abiraterone's Unique Preference for 17α-Hydroxylase

In a direct comparative study of four CYP17A1 inhibitors, abiraterone was found to be the most selective for inhibiting the 17α-hydroxylase reaction over the 17,20-lyase reaction (1.7-fold selectivity). In contrast, galeterone was the most potent and selective lyase inhibitor (3-fold selectivity for lyase), and orteronel was a less potent lyase inhibitor [1]. This selectivity profile is functionally significant in a cellular context: at 1 µM, abiraterone caused a 293-fold increase in progesterone (a substrate upstream of hydroxylase) and a 91% reduction in cortisol, confirming a potent hydroxylase block [1]. For comparison, orteronel increased mineralocorticoids (DOC) 74-fold, while galeterone caused only a 14% decrease in cortisol [1].

CYP17A1 Enzyme selectivity Steroidogenesis

In Vitro Selectivity: Abiraterone's Favorable Profile Against Off-Target CYPs

Abiraterone demonstrates high selectivity for its primary target, CYP17A1, over several other cytochrome P450 enzymes. In purified enzyme assays, abiraterone showed no significant inhibition of CYP21A2, CYP3A4, and CYP2D6 at concentrations up to the limits tested [1]. A separate source reports that abiraterone's IC50 for CYP17A1 is in the low nanomolar range (2.9 nM for lyase, 4 nM for hydroxylase), while its IC50s for aromatase and 5α-reductase are much higher (>20 µM and >50 µM, respectively) [2]. This contrasts with other inhibitors like ketoconazole, which is known for broad, non-specific CYP inhibition, and galeterone, which also antagonizes the androgen receptor (AR) [3].

CYP selectivity Drug-drug interaction Pharmacology

Formulation Bioequivalence: Reduced Dose with Fine-Particle Technology

The originator abiraterone acetate (OAA) formulation is poorly absorbed and exhibits large variability in drug exposure [1]. In a randomized, open-label, crossover clinical study in healthy male subjects, a novel fine-particle formulation (Abiraterone Acetate Fine Particle, AAFP) at a dose of 500 mg was demonstrated to be bioequivalent to a 1000 mg dose of the originator formulation under fasting conditions [1]. Specifically, the geometric mean ratio for the area under the plasma concentration-time curve (AUC0-∞) was 91.0% (90% CI: 83.3-99.4), and the maximum plasma concentration (Cmax) was 99.8% (90% CI: 86.3-115.5) for AAFP 500 mg relative to OAA 1000 mg [1][2].

Bioavailability Formulation Pharmacokinetics

Strategic Application Scenarios for Abiraterone Based on Quantified Differentiation


As the Reference Standard in CYP17A1 Hydroxylase Inhibition Assays

Given its unique 1.7-fold selectivity for 17α-hydroxylase over 17,20-lyase and its demonstrated effect of causing a 293-fold increase in progesterone levels in cell-based assays [1], abiraterone is the optimal tool compound for experimental protocols designed to probe the hydroxylase-specific arm of steroidogenesis. Its well-characterized steroidogenic fingerprint allows for predictable experimental outcomes when investigating upstream androgen pathway blockade.

Benchmarking Against a Potent, Non-Selective CYP17 Inhibitor (Ketoconazole)

When designing studies to evaluate novel CYP17A1 inhibitors, abiraterone serves as an essential benchmark for potency. Its 3.6-fold lower Ki (27 nM vs 98 nM for ketoconazole) [2] and 10- to 30-fold greater overall inhibitory activity [3] define the threshold for a modern, potent inhibitor. Any new chemical entity claiming to be a CYP17A1 inhibitor must demonstrate comparable or superior potency to abiraterone in head-to-head assays to be considered for further development.

Procurement for Dose-Reduced Bioequivalent Formulations

For clinical and industrial applications where cost-per-milligram or pill burden is a concern, the availability of a fine-particle formulation (AAFP) that achieves bioequivalence to the 1000 mg originator product at a 500 mg dose [4] is a critical differentiator. This evidence supports the procurement of AAFP formulations for both clinical supply and as a research reference material to standardize experimental outcomes.

A Clean, Selective Tool for Androgen Biosynthesis Research

With its high selectivity for CYP17A1 over aromatase (>20 µM) and 5α-reductase (>50 µM) [5], and a lack of significant inhibition of CYP3A4, CYP2D6, and CYP21A2 [6], abiraterone is the preferred tool compound for dissecting androgen biosynthesis pathways without the confounding variables of off-target CYP inhibition or additional receptor antagonism (as seen with galeterone) [7]. This specificity ensures that observed phenotypic changes are confidently attributed to CYP17A1 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.